![molecular formula C19H26N2O3 B2590642 tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate CAS No. 1310381-21-5](/img/structure/B2590642.png)
tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic molecule. It's widely utilized in pharmaceutical chemistry due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized using multi-step organic synthesis involving various reagents and catalysts. The initial step often involves the formation of the pyrrolidine ring, followed by selective functionalization to introduce the benzyl and tert-butyl groups. Reaction conditions such as temperature, solvent, and pH must be carefully optimized to ensure high yields and purity.
Industrial Production Methods: : Industrial synthesis might involve advanced techniques like continuous flow chemistry to scale up the production while maintaining consistency and efficiency. This approach minimizes reaction time and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo several types of reactions:
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate, the compound can be oxidized to introduce new functional groups.
Reduction: : Catalytic hydrogenation or using reagents like sodium borohydride can reduce certain functional groups.
Substitution: : Nucleophilic or electrophilic substitution can modify the benzyl or tert-butyl groups.
Common Reagents and Conditions: : The reactions typically occur under controlled conditions with specific reagents such as catalysts (palladium, platinum), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide).
Major Products: : Depending on the reaction, products can range from further functionalized pyrrolidine derivatives to completely new molecular frameworks.
Wissenschaftliche Forschungsanwendungen
This compound is used extensively in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Studying enzyme interactions due to its unique structure.
Medicine: : Potential therapeutic agent in drug design.
Industry: : Specialty chemical manufacturing and material science.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting enzymes or receptors that play a role in disease processes. The exact pathways can be highly specific and require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidine derivatives like:
tert-Butyl (4S)-6-benzyl-4-oxopiperidine-1-carboxylate: : Shares similar structural features but has a different ring system.
N-Benzylpyrrolidine: : Lacks the tert-butyl group, making it less bulky and potentially less selective in biological interactions.
This compound’s uniqueness lies in its specific combination of functional groups, providing a distinct profile in terms of reactivity and biological activity.
Biologische Aktivität
tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.43 g/mol
- CAS Number : 1310381-21-5
- IUPAC Name : this compound
Research indicates that compounds within the pyrrolo[3,4-b]pyridine class may exhibit activity against various biological targets, including protein kinases. Specifically, studies have highlighted their potential as inhibitors of MPS1 kinase, which plays a critical role in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of MPS1 can lead to apoptosis in cancer cells that rely on this pathway for survival .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrrolo[3,4-b]pyridine derivatives. For instance:
- Inhibition of MPS1 : Compounds similar to tert-butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine have shown IC50 values in the low micromolar range against MPS1, indicating significant potency as a therapeutic agent against tumors with chromosomal instability .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption and distribution of this compound. For example:
Parameter | Value |
---|---|
Half-life (t1/2) | 3.26 hours |
Clearance (Cl) | 12.44 mL/min/kg |
Volume of distribution (Vd) | 1.99 L/kg |
Bioavailability (F) | 78% |
These parameters suggest favorable oral bioavailability and a reasonable clearance rate, which are crucial for therapeutic applications .
Study on Cell Lines
In vitro studies utilizing human cancer cell lines such as HCT116 have shown that compounds based on this scaffold can induce cell cycle arrest and apoptosis at concentrations as low as 0.55 µM. The mechanism involves stabilization of inactive conformations of MPS1, which disrupts its normal function in cell division .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[3,4-b]pyridine derivatives indicates that modifications at specific positions can enhance potency and selectivity against target kinases. For example:
Eigenschaften
IUPAC Name |
tert-butyl (4aS,7aS)-6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBTYHLAANACEW-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.